An In-depth Technical Guide to the Structure of NH2-PEG5-C2-NH-Boc
An In-depth Technical Guide to the Structure of NH2-PEG5-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of NH2-PEG5-C2-NH-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.
Molecular Structure and Components
NH2-PEG5-C2-NH-Boc is a molecule with a defined architecture, consisting of a polyethylene (B3416737) glycol (PEG) chain, an ethylenediamine (B42938) spacer, and distinct terminal functional groups. Its systematic name is 1-amino-17-(tert-butoxycarbonylamino)-3,6,9,12,15-pentaoxa-18-azaheptadecane. The molecular formula is C17H36N2O7, and it has a molecular weight of approximately 380.48 g/mol .[1]
The key structural components are:
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Amino Terminus (NH2): A primary amine group that serves as a reactive site for conjugation to a protein-of-interest (POI) ligand.
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PEG5 Linker: A chain of five repeating ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
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C2 Spacer: A two-carbon (ethyl) spacer derived from ethylenediamine, which connects the PEG chain to the Boc-protected amine.
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Boc-Protected Amine (NH-Boc): A primary amine group that is protected by a tert-butoxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal the amine, allowing for subsequent conjugation to an E3 ligase-recruiting ligand.
The linear representation of the structure is: NH2 - (CH2CH2O)5 - CH2CH2 - NH - Boc
Structural Visualization
The following diagram illustrates the chemical structure of NH2-PEG5-C2-NH-Boc.
Applications in Research and Drug Development
NH2-PEG5-C2-NH-Boc is a valuable tool in chemical biology and drug discovery, primarily for the synthesis of PROTACs. The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different ligands.
Experimental Workflow for PROTAC Synthesis:
The general workflow for utilizing NH2-PEG5-C2-NH-Boc in PROTAC synthesis involves the following key steps:
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Conjugation to the POI Ligand: The terminal primary amine (NH2) is reacted with an activated form of the ligand that targets the protein of interest.
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Deprotection: The Boc protecting group is removed from the other end of the linker, typically using an acid such as trifluoroacetic acid (TFA), to expose the second primary amine.
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Conjugation to the E3 Ligase Ligand: The newly exposed amine is then reacted with an activated E3 ligase ligand to complete the synthesis of the PROTAC molecule.
The following diagram illustrates this experimental workflow.
Physicochemical Properties
The physicochemical properties of NH2-PEG5-C2-NH-Boc and the resulting PROTACs are significantly influenced by the PEG linker.
| Property | Contribution of the PEG5 Linker |
| Solubility | The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the molecule. |
| Permeability | The flexible and hydrophilic nature of the PEG linker can influence the cell permeability of the final PROTAC. |
| Pharmacokinetics | PEGylation is a well-established strategy to improve the in vivo half-life and reduce the immunogenicity of therapeutic molecules. |
Experimental Protocols
While specific reaction conditions will vary depending on the nature of the ligands being conjugated, a general protocol for each step is outlined below.
Protocol 1: Coupling of a POI Ligand with a Carboxylic Acid Moiety
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Activate the POI Ligand: Dissolve the POI ligand in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
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Conjugation: Add a solution of NH2-PEG5-C2-NH-Boc in the same solvent to the activated POI ligand.
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Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
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Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by flash chromatography or preparative HPLC.
Protocol 2: Boc Deprotection
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Dissolution: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
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Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
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Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
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Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
Protocol 3: Coupling of the E3 Ligase Ligand
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Activation and Conjugation: Follow a similar procedure to Protocol 1, using the deprotected intermediate and an activated E3 ligase ligand.
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Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
